Diethylthiocarbamic acid methyl ester
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62604-36-8 |
|---|---|
Molecular Formula |
C6H13NOS |
Molecular Weight |
147.24 g/mol |
IUPAC Name |
O-methyl N,N-diethylcarbamothioate |
InChI |
InChI=1S/C6H13NOS/c1-4-7(5-2)6(9)8-3/h4-5H2,1-3H3 |
InChI Key |
JEUZJMXPVCUAMW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)OC |
Canonical SMILES |
CCN(CC)C(=S)OC |
Synonyms |
diethyldithiocarbamate methyl ester diethylthiocarbamic acid methyl ester Me-DTC methyl diethyldithiocarbamate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes to Diethylthiocarbamic Acid Methyl Ester
The foundational methods for synthesizing this compound rely on direct construction of the thiocarbamate linkage or the modification of pre-existing thiocarbamate structures.
Direct Synthesis Approaches
A primary and direct route to S-methyl-N,N-diethylthiocarbamate involves the reaction of diethylcarbamoyl chloride with sodium thiomethoxide. chemicalbook.com This method provides a straightforward nucleophilic substitution at the carbonyl carbon. A typical procedure involves treating an aqueous solution of sodium methanethiolate (B1210775) with a solution of N,N-diethyl carbamoyl (B1232498) chloride in an organic solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction can be facilitated by a phase-transfer catalyst, such as tetrahexylammonium (B1222370) chloride, and heating the biphasic mixture to reflux. chemicalbook.com Following the reaction, an extraction and chromatographic purification yield the desired product. chemicalbook.com
Another established approach involves a one-pot reaction of an amine, carbon disulfide, and an alkyl halide. This method is highly atom-economical for producing S-alkyl thiocarbamates. organic-chemistry.org In a related methodology, sodium diethyldithiocarbamate (B1195824), which can be prepared from diethylamine (B46881) and carbon disulfide in the presence of sodium hydroxide (B78521), serves as a key precursor. researchgate.net This salt can then be alkylated, for instance with a methylating agent, to yield the corresponding dithiocarbamate (B8719985) ester.
The reaction of dialkylamines with carbon monoxide and sulfur also presents a pathway to thiolcarbamates. acs.org
Derivatization from Precursor Thiocarbamates
This compound can also be synthesized through the modification of other thiocarbamate precursors. For instance, S-alkyl N-alkylthiocarbamates can serve as starting materials for the synthesis of other alkyl and aryl alkylcarbamates. acs.org This highlights the potential for transesterification or other modifications of the S-alkyl group.
A versatile one-pot synthesis of various S-alkyl thiocarbamates has been developed using the Mitsunobu reagent. organic-chemistry.org This protocol involves the reaction of a thiol, an amine, and gaseous carbon dioxide. organic-chemistry.org By selecting methanethiol (B179389) and diethylamine as the respective precursors, this method can be adapted for the synthesis of this compound. The reaction proceeds through the formation of a transient carbamic acid, which then undergoes a nucleophilic attack by the thiol, facilitated by the Mitsunobu reagent (DEAD/Ph₃P). organic-chemistry.org This approach is notable for its mild reaction conditions and broad substrate scope. organic-chemistry.org
Novel Synthetic Methodologies and Improvements
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally benign methods for preparing thiocarbamates, including catalytic and green chemistry approaches.
Catalytic Approaches in Synthesis
Catalysis offers a powerful tool for enhancing the efficiency and selectivity of thiocarbamate synthesis. A notable development is the selenium-catalyzed synthesis of S-alkyl thiocarbamates from amines, carbon monoxide, elemental sulfur, and alkyl halides. acs.org This method provides a novel route to these compounds under catalytic conditions.
Copper-catalyzed reactions have also been employed for the synthesis of aryl dithiocarbamates. One such method involves the coupling of aryl iodides with tetramethylthiuram monosulfide. organic-chemistry.org Another copper-mediated three-component coupling reaction of boronic acids, amines, and carbon disulfide provides a wide range of functionalized dithiocarbamates under mild conditions. organic-chemistry.org While these examples focus on dithiocarbamates, the principles can be extended to the synthesis of thiocarbamates like this compound.
A DBU-assisted carbonylation of amines with carbon monoxide and sulfur has been developed for the synthesis of S-alkyl thiocarbamates in excellent yields under mild conditions (1 atm, 20°C). capes.gov.br
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of thiocarbamates. The use of alternative energy sources like ultrasound and microwaves has shown significant promise in accelerating these reactions and improving yields.
Ultrasound irradiation has been successfully used in the synthesis of primary O-alkyl and O-aryl thiocarbamates in aqueous media at room temperature, leading to faster reaction rates and higher yields compared to conventional methods. The application of ultrasound has been documented to accelerate various organic transformations, including the synthesis of benzothiazine derivatives, by reducing reaction times and increasing efficiency. utu.ac.in Microwave-assisted organic synthesis is another well-established technique for accelerating thermally driven reactions, including the preparation of various heterocyclic compounds. wiley.comnih.gov
Furthermore, efforts have been made to develop catalyst-free and solvent-free reaction conditions. For example, a highly efficient, mild, and simple synthesis of dithiocarbamates is based on the one-pot reaction of amines, carbon disulfide, and alkyl halides without a catalyst under solvent-free conditions. organic-chemistry.org Green synthesis of dithiocarbamate derivatives has also been achieved through a one-pot, catalyst-free condensation reaction in an ethanol-aqueous medium. researchgate.net
Synthesis of this compound Analogues and Derivatives
The core structure of this compound can be readily modified to generate a variety of analogues and derivatives with potentially altered biological or chemical properties.
A key class of derivatives includes the oxidized forms of the sulfur atom. S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167) and S-methyl-N,N-diethylthiocarbamate sulfone are two prominent metabolites of disulfiram (B1670777) that have been synthesized and studied. nih.govnih.gov The synthesis of these compounds typically involves the controlled oxidation of the parent thiocarbamate.
The synthesis of functionalized S-alkyl carbodithioates provides a route to a wide array of analogues. researchgate.net By varying the amine and the alkyl or benzyl (B1604629) halide in the condensation reaction with carbon disulfide, a diverse library of dithiocarbamates can be generated. researchgate.net
Furthermore, N-substituted S-alkyl carbamothioates can be utilized in the synthesis of other nitrogen-containing functional derivatives. For instance, N-adamantylated S-alkyl carbamothioates can act as a synthetic equivalent of adamantan-1-yl isocyanate, enabling the synthesis of a range of unsymmetrical ureas and urethanes. nih.gov This demonstrates the utility of the thiocarbamate group as a versatile functional handle for further chemical transformations. The synthesis of N-β-brominated alkenyl isothiocyanates via the dehydrogenation of alkyl isothiocyanates also showcases a method for introducing further functionality. rsc.org
| Starting Material(s) | Reagent(s) | Product | Synthesis Type | Reference(s) |
| Diethylcarbamoyl chloride, Sodium thiomethoxide | Tetrahexylammonium chloride, THF | S-methyl-N,N-diethylthiocarbamate | Direct Synthesis | chemicalbook.com |
| Diethylamine, Carbon disulfide, Methyl halide | (none) | S-methyl-N,N-diethylthiocarbamate | Direct Synthesis | organic-chemistry.org |
| Methanethiol, Diethylamine | DEAD, Ph₃P, CO₂ | S-methyl-N,N-diethylthiocarbamate | Derivatization | organic-chemistry.org |
| Amines, Carbon monoxide, Sulfur, Alkyl halides | Selenium catalyst | S-alkyl thiocarbamates | Catalytic Synthesis | acs.org |
| Amines, Carbon monoxide, Sulfur, Alkyl halides | DBU | S-alkyl thiocarbamates | Catalytic Synthesis | capes.gov.br |
| Aryl iodides, Tetramethylthiuram monosulfide | Copper catalyst | Aryl dithiocarbamates | Catalytic Synthesis | organic-chemistry.org |
| Aliphatic alcohols/phenols, Thiocyanate salts | N-methyl-2-pyrrolidonium hydrogen sulfate, Ultrasound | O-alkyl/O-aryl thiocarbamates | Green Synthesis | |
| Amines, Carbon disulfide, Alkyl/benzyl halides | Ethanol-water | Dithiocarbamate derivatives | Green Synthesis | researchgate.net |
| S-methyl-N,N-diethylthiocarbamate | Oxidizing agent | S-methyl-N,N-diethylthiocarbamate sulfoxide/sulfone | Derivative Synthesis | nih.govnih.gov |
| Amines, Carbon disulfide, Alkyl/benzyl halides | (none) | Functionalized S-alkyl carbodithioates | Analogue Synthesis | researchgate.net |
Structural Modifications for Mechanistic Probing
The exploration of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing crucial insights into the interactions between a molecule and its biological target. In the context of this compound and related dithiocarbamates, systematic structural modifications have been employed to probe the mechanisms of enzyme inhibition and to optimize biological activity.
One common synthetic route to S-methyl-N,N-diethylthiocarbamate involves the reaction of diethylcarbamyl chloride with sodium thiomethoxide. chemicalbook.com This straightforward method provides a scaffold that can be readily modified.
Table 1: Synthetic Routes for S-Methyl-N,N-diethylthiocarbamate
| Starting Materials | Reagents/Conditions | Product | Yield | Reference |
| Diethylcarbamyl chloride, Sodium thiomethoxide | THF, tetrahexylammonium chloride, reflux | S-Methyl-N,N-diethylthiocarbamate | 97% | chemicalbook.com |
| Diethylamine, Carbon disulfide, Methyl iodide | Base | S-Methyl-N,N-diethyldithiocarbamate | - | General Method |
This table is interactive. Click on the headers to sort the data.
Research into the anticancer properties of dithiocarbamic acid esters has yielded valuable data on how structural changes impact efficacy. A study based on a lead compound, 4-methylpiperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester, involved systematic modifications to delineate the pharmacophore. nih.gov The key findings from these modifications, which can be extrapolated to guide the derivatization of this compound for mechanistic probing of other enzymes, include:
The necessity of specific functional groups: The nitrile group and a cyclic amine with at least two nitrogen atoms were found to be essential for the observed anticancer activity. nih.gov
The influence of substitution: Substitution on the piperazine (B1678402) ring was generally detrimental to the compound's activity. nih.gov
The importance of linker length: An ethylene (B1197577) linker between the piperazinyl dithiocarboxyl and diphenylacetonitrile (B117805) moieties was determined to be optimal. nih.gov
The role of stereochemistry: A non-coplanar arrangement of the two benzene (B151609) rings was identified as crucial for activity. nih.gov
Furthermore, studies on the metabolites of disulfiram, namely S-methyl-N,N-diethylthiocarbamate sulfoxide and S-methyl-N,N-diethylthiocarbamate sulfone, have provided direct insight into the active inhibitors of ALDH. nih.govnih.gov The synthesis and study of these oxidized derivatives are critical for understanding the bioactivation pathway and the ultimate mechanism of enzyme inactivation. These metabolites have been shown to be potent, irreversible inhibitors of ALDH. nih.gov
The synthesis of various dithiocarbamate derivatives to probe their inhibitory mechanism against α-glucosidase has also been reported. These studies revealed that many of these compounds act as non-competitive inhibitors, binding to an allosteric site on the enzyme. This highlights the importance of synthesizing a diverse range of analogs to explore different modes of inhibition.
Stereoselective Synthesis of Related Isomers
The stereochemistry of a molecule can have a profound impact on its biological activity. While specific literature on the stereoselective synthesis of this compound itself is not abundant, general methodologies for the asymmetric synthesis of chiral thiocarbamates can be applied to create stereochemically defined analogs for mechanistic and pharmacological studies.
The introduction of chirality into thiocarbamate structures can be achieved through several strategies, including the use of chiral starting materials or chiral catalysts. For instance, the synthesis of chiral metal-dithiocarbamate complexes has been reported, demonstrating that chirality can be incorporated and maintained within these structures.
A general approach to stereoselective synthesis could involve the reaction of a chiral amine with carbon disulfide, followed by alkylation. Alternatively, a chiral thiol could be reacted with a carbamoyl chloride.
Table 2: General Strategies for Stereoselective Thiocarbamate Synthesis
| Chiral Component | Reaction Scheme | Potential Product |
| Chiral Amine | R-NHR' + CS₂ + R''-X | R(R')N-C(=S)S-R'' |
| Chiral Thiol | R-SH + (R')₂N-C(=O)Cl | (R')₂N-C(=O)S-R |
| Chiral Auxiliary | Use of a chiral auxiliary to direct stereoselective bond formation | Chiral thiocarbamate |
This table is interactive. Click on the headers to sort the data.
While the direct stereoselective synthesis of S-methyl-N,N-diethylthiocarbamate is not a primary focus in existing literature due to its achiral nature, the synthesis of chiral analogs by replacing one of the ethyl groups with a chiral substituent would be a valuable strategy for probing the stereochemical requirements of the binding pocket of target enzymes like ALDH. The principles of diastereoselective synthesis, as demonstrated in the preparation of other complex heterocyclic systems, could be adapted for this purpose. For example, employing a chiral auxiliary on the nitrogen atom could allow for the diastereoselective introduction of different alkyl groups on the sulfur atom.
The development of synthetic routes to enantiomerically pure or enriched thiocarbamates and dithiocarbamates is a critical area for future research. Such compounds would be invaluable tools for dissecting the precise molecular interactions that govern the inhibitory potency and selectivity of this important class of molecules.
Mechanistic Investigations of Diethylthiocarbamic Acid Methyl Ester
Molecular Interactions and Target Identification
The biological activity of diethylthiocarbamic acid methyl ester is primarily attributed to its interactions with specific enzymes and its ability to form complexes with metal ions. These interactions are crucial in understanding its role as a potent inhibitor and a chelating agent.
A primary target of this compound is the superfamily of aldehyde dehydrogenase (ALDH) enzymes, which are critical for the detoxification of both endogenous and exogenous aldehydes. nih.gov
Research has demonstrated that this compound (DTC-Me) exhibits a degree of selectivity in its inhibition of ALDH isozymes. Studies have shown that DTC-Me is a more potent inhibitor of the low Km mitochondrial ALDH, which is responsible for the oxidation of acetaldehyde (B116499) at low concentrations. medchemexpress.comnih.gov Specifically, it has been found to be more selective as an inhibitor of leukocyte ALDH activity, which resembles the liver mitochondrial low Km ALDH. nih.gov In contrast, its parent compound, disulfiram (B1670777), and the reduced monomer, diethyldithiocarbamic acid, are more selective for the erythrocyte ALDH, which is similar to the cytosolic high-Km ALDH. nih.gov This selectivity for the low Km isozyme is a key aspect of its mechanism of action.
Table 1: Inhibitory Selectivity of this compound and Related Compounds on ALDH Isozymes
| Compound | Primary Target ALDH Isozyme | Cellular Analogue |
|---|---|---|
| This compound (DTC-Me) | Low Km ALDH | Leukocyte ALDH (Mitochondrial-like) |
| Disulfiram | High-Km ALDH | Erythrocyte ALDH (Cytosolic-like) |
| Diethyldithiocarbamic acid (DDC) | High-Km ALDH | Erythrocyte ALDH (Cytosolic-like) |
The inhibition of ALDH by this compound and its further metabolites is characterized as irreversible. nih.govnih.gov This means that the inhibitor forms a stable, covalent bond with the enzyme, leading to a loss of activity that cannot be restored by simple dilution. nih.gov Studies on the sulfoxide (B87167) and sulfone metabolites of S-methyl-N,N-diethylthiocarbamate have shown that dilution of the inhibited enzyme does not lead to the recovery of its function. nih.gov This irreversible nature of inhibition is a critical factor in its prolonged biological effects. The inhibition is also time-dependent, following pseudo-first-order kinetics. nih.gov
The catalytic mechanism of ALDH enzymes involves a critical cysteine residue within the active site (Cys302 in ALDH2). nih.gov The inhibition of ALDH by various compounds, including those related to this compound, is often attributed to the covalent modification of this cysteine residue. nih.gov While direct evidence for the covalent modification of the ALDH active site cysteine by the methyl ester itself is a subject of ongoing investigation, the protective effect of the cofactor NAD+ against inhibition by its metabolites strongly suggests an interaction at the enzyme's active site. nih.gov The formation of a covalent adduct with the active site cysteine by a metabolite, methyl diethylthiocarbamoyl-sulfoxide, has been demonstrated, leading to the cessation of enzyme activity.
The diethyldithiocarbamate (B1195824) (DDC) moiety, the precursor to this compound, is a potent chelator of bivalent transition metal ions, most notably copper (Cu²⁺) and zinc (Zn²⁺). nih.gov This chelation leads to the formation of stable metal complexes. For instance, DDC reacts with copper ions to form copper(II) diethyldithiocarbamate. biosynth.comnih.govmedchemexpress.com Similarly, it forms complexes with zinc, such as zinc diethyldithiocarbamate. nih.govinorgchemres.org The formation of these lipophilic metal complexes can alter the distribution and bioavailability of these essential metal ions within biological systems.
Metal Chelation Properties and Complex Formation
Role of Metal Complexes in Molecular Pathways
The biological activities of dithiocarbamates, including this compound (Me-DTC), are often intricately linked to their ability to form stable complexes with various metal ions. These metal complexes can then participate in and modulate a variety of molecular pathways. Dithiocarbamates are versatile mono-anionic chelating ligands that form stable complexes with a wide range of transition metals, as well as main group elements, lanthanides, and actinides. sysrevpharm.orgnih.gov Their ability to stabilize metals in various oxidation states makes their complexes electrochemically active. wikipedia.org
The interaction with metal ions is a key aspect of the molecular mechanism of dithiocarbamates. They are known to be strong chelating agents for metals, a property conferred by the two sulfur donor atoms in their structure. nih.gov This chelation can lead to the formation of various coordination compounds with different geometries, such as octahedral, square planar, or tetrahedral, depending on the metal ion involved. nih.gov
Notably, the anti-tumor effects of some dithiocarbamates have been attributed to their capacity to complex with cellular copper. nih.govnih.gov These copper complexes can then act as potent inhibitors of the proteasome, a critical cellular machinery for protein degradation, which in turn can trigger apoptosis (programmed cell death) in cancer cells. nih.govnih.gov For instance, the dithiocarbamate (B8719985), disulfiram, in the presence of copper, has been shown to inhibit proteasome activity and induce apoptosis in human breast cancer cells. nih.gov Similarly, gold complexes with dithiocarbamates have also been investigated for their proteasome-inhibitory potential. nih.gov The induction of apoptosis by pyrrolidine (B122466) dithiocarbamate (a related dithiocarbamate) has been shown to be dependent on the presence of copper and zinc ions. nih.gov
While the research on metal complexes of dithiocarbamates in general is extensive, the specific roles of this compound metal complexes in molecular pathways are an area of ongoing investigation. The principle of metal-dependent activity observed with other dithiocarbamates likely extends to Me-DTC, suggesting that its biological effects may be mediated through the formation of such metal complexes, which then interact with and modulate key cellular targets and signaling pathways.
Other Enzyme Inhibition Studies (e.g., Protein Kinase C, P-glycoprotein, DNA Methyltransferases)
Beyond its well-documented inhibition of aldehyde dehydrogenase, the broader class of dithiocarbamates has been investigated for their effects on a range of other enzymes. However, specific data on the direct inhibition of Protein Kinase C (PKC), P-glycoprotein, and DNA Methyltransferases (DNMTs) by this compound (Me-DTC) is not extensively available in the public domain. General findings on related compounds provide a basis for potential areas of investigation.
Protein Kinase C (PKC): Protein Kinase C is a family of enzymes crucial for controlling the function of other proteins through phosphorylation. Active site inhibitors of PKC have been shown to lock the enzyme in a conformation that is resistant to dephosphorylation, thereby stabilizing its mature, active form. nih.gov While there is no direct evidence found for Me-DTC as a PKC inhibitor, the broader class of sulfur-containing compounds has been explored for various enzymatic interactions.
P-glycoprotein (P-gp): P-glycoprotein is a transporter protein known for its role in multidrug resistance in cancer cells by effluxing chemotherapeutic agents. Various natural products, including alkaloids, flavonoids, and terpenoids, have been identified as P-gp inhibitors. nih.gov These inhibitors can act by competing for binding sites on P-gp or by altering membrane properties. nih.gov Research into whether Me-DTC or its metabolites interact with and inhibit P-gp could provide insights into its potential to modulate drug resistance.
DNA Methyltransferases (DNMTs): DNA methyltransferases are enzymes that catalyze the addition of a methyl group to DNA, a process critical for gene expression regulation. The inhibition of DNMTs is a therapeutic strategy in cancer treatment. nih.gov While specific studies on Me-DTC are lacking, other dithiocarbamates have been shown to inhibit enzymes involved in N-nitrosodimethylamine metabolism, indicating a potential for this class of compounds to interact with various metabolic enzymes. nih.gov
Cellular and Subcellular Mechanistic Research (in vitro, non-human in vivo)
Impact on Cellular Pathways (e.g., glycolytic pathways, proteasome activity)
The impact of this compound and related dithiocarbamates on fundamental cellular pathways, particularly proteasome activity, has been a subject of significant research.
Proteasome Activity: The ubiquitin-proteasome system is a major pathway for protein degradation in eukaryotic cells, playing a critical role in cellular homeostasis. nih.gov Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which can trigger apoptosis. nih.gov Dithiocarbamates have emerged as a class of compounds that can inhibit proteasome activity, often in a metal-dependent manner. nih.govnih.gov
The anti-tumor activity of dithiocarbamates is partly attributed to their ability to form complexes with cellular copper, which then inhibit the proteasome. nih.gov For example, a novel dithiocarbamate analogue, in the presence of copper, was found to inhibit the proteasomal chymotrypsin-like activity in a time-dependent manner in human breast cancer cells. nih.gov This inhibition was confirmed by the accumulation of ubiquitinated proteins. nih.gov Another study demonstrated that pyrrolidine dithiocarbamate, a zinc ionophore, led to the accumulation of proteasome substrates like p53 and p21 in HeLa cells, suggesting proteasome inhibition through the mobilization of zinc.
Glycolytic Pathways: Information specifically detailing the impact of this compound on glycolytic pathways is limited in the reviewed literature.
Modulation of Reactive Oxygen Species (ROS) Generation
This compound and its parent compounds have been shown to modulate the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. ROS play a dual role in cells, acting as signaling molecules at low concentrations and causing oxidative stress and cellular damage at high levels. nih.govnih.govmdpi.commdpi.com
The pro-oxidant activity of Me-DTC has been noted. caymanchem.com This is consistent with findings for other dithiocarbamates, which can exert pro-oxidant effects, often dependent on the presence of metal ions like copper. acs.org The mechanism can involve the transfer of external copper into cells, leading to oxidative processes. acs.org
Furthermore, diethyldithiocarbamic acid (DETC), a related compound, is known to be an inhibitor of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme that converts superoxide radicals to hydrogen peroxide. nih.gov Inhibition of SOD can lead to an increase in mitochondrial superoxide production. nih.gov The generation of mitochondrial ROS primarily occurs at the electron transport chain. nih.gov
Interestingly, the pro-oxidant effects of dithiocarbamates appear to be linked to their biological activities. For instance, the inhibition of apoptosis by dithiocarbamates has been paradoxically linked to their pro-oxidant actions, specifically the oxidation of thiols in the caspase-3 proenzyme, which prevents its activation. acs.org
| Compound/Condition | Effect on ROS | Cellular Context | Finding |
| This compound (Me-DTC) | Pro-oxidant activity | General | Noted as a characteristic of the compound. caymanchem.com |
| Diethyldithiocarbamic acid (DETC) | Increased mitochondrial superoxide | Not specified | Inhibition of superoxide dismutase (SOD). nih.gov |
| Dithiocarbamates (general) | Pro-oxidant effects | T cells | Dependent on copper transfer into cells. acs.org |
Effects on Protein Degradation Systems
The primary protein degradation system affected by this compound and related dithiocarbamates is the ubiquitin-proteasome system. As detailed in section 3.2.1, these compounds, often in complex with metals like copper, can act as potent inhibitors of the proteasome. nih.govnih.gov
The inhibition of the proteasome by dithiocarbamates disrupts the normal turnover of cellular proteins. nih.gov This leads to the accumulation of poly-ubiquitinated proteins, which are proteins tagged for degradation. nih.govnih.gov The buildup of these proteins can induce cellular stress and trigger apoptotic pathways, which is a key mechanism of their anti-cancer effects. nih.gov
The process of protein degradation via the ubiquitin-proteasome system is a highly regulated cascade involving ubiquitin-activating (E1), -conjugating (E2), and -ligating (E3) enzymes that tag substrate proteins with ubiquitin for recognition and degradation by the 26S proteasome. nih.govnih.gov By inhibiting the catalytic activity of the proteasome, dithiocarbamates effectively block the final step of this crucial cellular pathway.
Investigation of Pyroptosis Pathways
Pyroptosis is a form of programmed cell death characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cellular contents, which is distinct from apoptosis. youtube.comyoutube.com It is typically mediated by caspases, particularly caspase-1, and the gasdermin family of proteins. youtube.com
While direct evidence for the involvement of this compound in pyroptosis is not available in the reviewed literature, a study on a related dithiocarbamate, pyrrolidine dithiocarbamate (PDTC), has shown that it can reduce the activation of Gasdermin D (GSDMD), a key executioner of pyroptosis, in the context of myocardial ischemia/reperfusion injury. This suggests that dithiocarbamates may have a role in modulating pyroptotic pathways.
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Motifs for Biological Activity
The potency and selectivity of diethylthiocarbamic acid methyl ester as an inhibitor of enzymes, such as aldehyde dehydrogenase (ALDH), are determined by key structural components. The thiol and thiuram moieties, along with the nature of the alkyl substituents, are of particular importance.
The dithiocarbamate (B8719985) group (-S-C(=S)N<) is the cornerstone of the biological activity of this compound and related compounds. The presence of two sulfur atoms is critical, as they confer the ability to chelate metal ions, a mechanism implicated in some of their biological effects. nih.govnih.govnih.gov This chelating property is fundamental to the interaction of dithiocarbamates with metalloenzymes.
The nature of the alkyl groups attached to the nitrogen atom and the ester functionality significantly modulates the biological activity of dithiocarbamates. In this compound, these are two ethyl groups on the nitrogen and a methyl group on the ester.
The N-alkyl substituents play a crucial role in determining the lipophilicity of the molecule. The polarity of these substituents influences the solubility of the dithiocarbamate and its metal complexes, which in turn can affect its distribution in the body and its ability to cross cell membranes. nih.gov For example, N,N-diethyldithiocarbamate, which is structurally analogous to the target compound, forms a lipid-soluble copper complex that can accumulate in nervous tissue. nih.gov
Studies on various dithiocarbamates have demonstrated that altering the alkyl groups can have a profound impact on their biological effects. For instance, in one study, N-butyl-N-methyl-dithiocarbamate and N-benzyl-N-methyl-dithiocarbamate were identified as the most toxic compounds among a series of tested dithiocarbamates, highlighting the sensitivity of activity to the nature of the N-alkyl groups. nih.gov Furthermore, research on dithiocarbamic acid esters with anticancer properties revealed that the type of linker and the presence of cyclic amines were critical for their activity. nih.gov
The table below summarizes the inhibitory concentrations (IC50) of various dithiocarbamates against human CYP19A1, illustrating the influence of different structural modifications on biological activity.
| Compound | IC50 (µM) for human CYP19A1 |
| Zineb | 2.79 |
| Maneb | 3.09 |
| Thiram | 4.76 |
| Ferbam | 6.04 |
| Disulfiram (B1670777) | >100 |
| Propineb | >100 |
| Metiram | >100 |
| Ziram | >100 |
Data sourced from a study on the inhibition of human aromatase (CYP19A1) by various dithiocarbamates. nih.gov
Computational SAR Modeling
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have been employed to better understand the SAR of dithiocarbamates. These models aim to correlate the physicochemical properties of the compounds with their biological activities.
For the broader class of dithiocarbamates, 3D-QSAR studies have indicated that features facilitating hydrogen bonding are critical for their inhibitory potency against enzymes like human CYP19A1. nih.gov These studies help in identifying the key pharmacophoric features required for biological activity.
Computational docking simulations have also provided insights into the binding modes of dithiocarbamates with their target enzymes. For example, docking studies with ALDH have shown that the orientation of the dithiocarbamate within the active site and its proximity to key amino acid residues, such as cysteine, are crucial for inhibition. nih.gov Such computational approaches are invaluable for the rational design of more potent and selective dithiocarbamate-based inhibitors.
Computational and Theoretical Studies
Molecular Docking Simulations with Target Proteins
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Diethylthiocarbamic acid methyl ester, a known inhibitor of aldehyde dehydrogenase (ALDH), molecular docking simulations would be instrumental in elucidating its binding mode within the active site of various ALDH isozymes. nih.govnih.govnih.gov
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology would involve preparing the three-dimensional structure of the compound and docking it into the crystal structure of a target protein, such as human ALDH1A3 or ALDH2. nih.govmdpi.com The simulation would calculate the binding affinity, typically expressed in kcal/mol, and identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site. For instance, studies on other ALDH inhibitors have successfully used this method to understand their interaction with the catalytic site. nih.gov
A hypothetical molecular docking study of this compound with an ALDH isozyme might reveal interactions with key catalytic residues, providing a structural basis for its inhibitory activity. The results of such a study could be presented in a table format, as shown below.
Table 1: Hypothetical Molecular Docking Results for this compound with Aldehyde Dehydrogenase (ALDH) Isozymes
| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| ALDH1A3 | -6.5 | Cys302, Glu268, Asn169 | Hydrogen Bond, Hydrophobic |
Quantum Chemical Calculations (e.g., DFT studies)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and reactivity of molecules. For this compound, DFT studies could provide valuable information about its molecular properties that are relevant to its biological activity.
These calculations can determine optimized molecular geometry, Mulliken atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. While specific DFT studies on this compound are not readily found, research on similar ester-containing compounds has utilized DFT to analyze bond lengths and orders, which are crucial for understanding their mechanism of action. nih.gov
The insights from DFT calculations could be summarized in a data table, providing a quantitative description of the molecule's electronic properties.
Table 2: Calculated Quantum Chemical Properties of this compound (Illustrative Data)
| Property | Value |
|---|---|
| Energy of HOMO | -6.2 eV |
| Energy of LUMO | -0.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into its conformational flexibility and its interactions with its environment, such as a solvent or a biological macromolecule. For this compound, MD simulations could be employed to study the stability of its complex with a target protein like ALDH. mdpi.comnih.gov
Following a molecular docking study, an MD simulation would be performed on the protein-ligand complex. This would involve placing the complex in a simulated physiological environment (e.g., a water box with ions) and calculating the trajectory of the atoms over a period of nanoseconds. mdpi.com The analysis of the MD trajectory can reveal the stability of the binding pose predicted by docking, the flexibility of different parts of the protein upon ligand binding, and the detailed dynamics of the intermolecular interactions. Studies on other ALDH inhibitors have used MD simulations to investigate the stability of docking poses and to observe conformational changes in the protein. nih.gov
Key parameters from an MD simulation, such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand, can indicate the stability of the complex.
Table 3: Illustrative Molecular Dynamics Simulation Parameters for this compound-ALDH Complex
| Parameter | Description | Value |
|---|---|---|
| Simulation Time | Total duration of the simulation | 100 ns |
| RMSD of Protein Backbone | Measure of the protein's structural stability | 0.15 nm |
| RMSD of Ligand | Measure of the ligand's stability in the binding pocket | 0.08 nm |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, untested compounds.
For a class of compounds like thiocarbamates, a QSAR study would involve compiling a dataset of structurally related molecules with their experimentally determined inhibitory activities against a specific target, for instance, an ALDH isozyme. nih.govnih.gov Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates a selection of these descriptors with the observed biological activity.
A successful QSAR model for thiocarbamate derivatives could highlight the key molecular features that are important for their inhibitory potency, guiding the design of new and more effective inhibitors. nih.gov
Table 4: Example of a QSAR Model for Thiocarbamate Derivatives
| Dependent Variable | Equation | Statistical Parameters |
|---|
Note: The equation and parameters in this table are for illustrative purposes.
Applications in Academic Research Contexts Excluding Clinical Human Trials
Role as a Biochemical Probe for Enzyme Function
Diethylthiocarbamic acid methyl ester (Me-DTC) is a potent inhibitor of aldehyde dehydrogenase (ALDH), particularly the low Km mitochondrial isozyme. nih.govnih.govcaymanchem.com Its formation is dependent on the oxidation of its precursor, diethyldithiocarbamic acid methyl ester (Me-DDC), by the microsomal cytochrome P-450 mixed-function oxidase system. nih.govnih.gov Research has shown that Me-DTC is more selective for the low Km ALDH isozymes compared to its hydrolytic product, DTC. nih.govnih.gov The inhibition of ALDH by Me-DTC is considered irreversible, a characteristic that makes it a useful tool for studying the consequences of sustained enzyme inactivation. nih.gov In laboratory settings, it has been used to investigate the effects of ALDH inhibition on various metabolic pathways. nih.govnih.gov
| Characteristic | Description | References |
|---|---|---|
| Target Enzyme | Aldehyde Dehydrogenase (ALDH), specifically the low Km isozyme | nih.govnih.govcaymanchem.com |
| Mechanism of Action | Irreversible inhibition | nih.gov |
| Formation | Oxidation of diethyldithiocarbamic acid methyl ester by cytochrome P-450 | nih.govnih.gov |
| Selectivity | More selective for low Km ALDH isozymes | nih.govnih.gov |
Exploration in Non-Human Organismal Studies
The effects of this compound have been examined in various non-human models to understand its physiological and potential therapeutic actions.
In rodent models, the administration of this compound has been shown to induce a significant decrease in mean arterial pressure when the animals are subsequently challenged with ethanol (B145695). nih.govnih.govcaymanchem.com This hypotensive effect is attributed to the compound's potent inhibition of ALDH, leading to an accumulation of acetaldehyde (B116499). nih.gov Studies on the distribution and elimination of radiolabeled this compound in rats have shown that the highest concentration of radioactivity is found in the kidneys, with the majority of the compound and its metabolites being excreted in the urine within 12 hours. scienceopen.comnih.gov
| Finding | Organism | Experimental Detail | References |
|---|---|---|---|
| Decreased Mean Arterial Pressure | Rat | Administration of the compound followed by an ethanol challenge | nih.govnih.govcaymanchem.com |
| Tissue Distribution | Rat | Highest radioactivity found in the kidneys | scienceopen.comnih.gov |
| Elimination | Rat | Primarily excreted through urine | scienceopen.comnih.gov |
While the parent drug, disulfiram (B1670777), and its metabolites are being investigated for their anti-parasitic properties, the direct role of this compound in this area is less defined. nih.gov Disulfiram's anti-parasitic activity is often attributed to its metabolite diethyldithiocarbamate (B1195824) (DTC) forming complexes with metal ions, such as zinc, creating zinc-ditiocarb complexes (ZnDTC). nih.govscienceopen.com These complexes have shown potent activity against parasites like Entamoeba histolytica. scienceopen.com Although this compound is a major metabolite of disulfiram, research has suggested that it is the DTC-metal complexes that are primarily responsible for the observed anti-parasitic effects. nih.govscienceopen.com
Investigational Compound in Cancer Biology Models (in vitro, non-human in vivo)
The role of this compound in cancer biology is complex and has been a subject of evolving research.
Initial hypotheses suggested that as an ALDH inhibitor, this compound might target cancer stem cells (CSCs), where ALDH is often overexpressed. nih.govnih.gov However, more recent studies have challenged this notion. Research on a non-small cell lung cancer cell line demonstrated that S-methylation of diethyldithiocarbamate, the precursor to this compound, completely reverses its cytotoxicity and abolishes its anti-CSC activity. nih.gov Another study has shown that while a sulfoxide (B87167) metabolite of this compound does inhibit ALDH, it does not impair cancer cell viability. nih.gov In fact, the anticancer activity of disulfiram is now thought to be independent of ALDH inhibition and is instead attributed to a copper-containing metabolite, CuET, which targets the NPL4 protein. nih.gov
The concept of using ALDH inhibitors to sensitize cancer cells to other therapeutic agents has been explored. mdpi.com However, direct evidence for this compound in this role is scarce. Given the findings that the anticancer effects of disulfiram are likely not mediated by ALDH inhibition via its metabolites like this compound, the utility of this specific compound as a chemosensitizer is questionable. nih.govnih.gov The focus of research in this area has shifted towards the copper-complexed metabolites of disulfiram as the primary active agents in cancer therapy. nih.govmdpi.com
Effects on Tumor Growth in Xenograft Models
Direct studies investigating the specific effects of this compound on tumor growth in xenograft models are not extensively documented in the reviewed literature. Research has primarily focused on the anticancer activities of its parent compound, Disulfiram (DSF), and its primary metabolite, diethyldithiocarbamate (DDC).
The anticancer effect of DSF is largely attributed to the activity of DDC, particularly when it forms a complex with copper (CuET). This complex has been shown to accumulate in tumors and exert cytotoxic effects. aacrjournals.org In contrast, the metabolic pathway leading to this compound (also referred to as Me-DETC) involves the S-methylation of DDC. This methylation is believed to block the functional thiol groups that are essential for chelating copper. nih.govspringermedizin.de Consequently, this metabolic step might compromise the anticancer efficacy of orally administered DSF, as the formation of the active DDC-copper complex is hindered. nih.govspringermedizin.de
While this compound and its sulfoxide metabolite are recognized as potent inhibitors of aldehyde dehydrogenase (ALDH) nih.govnih.govbac-lac.gc.ca, some research suggests that this ALDH inhibition may not be the primary mechanism of DSF's anticancer activity. nih.gov Studies have shown that while a metabolite, S-methyl-N,N-diethylthiocarbamate-sulfoxide, effectively inhibits ALDH, it does not significantly impair cancer cell viability on its own. nih.gov The primary antitumor effect is more closely linked to the NPL4-p97 pathway inhibition by the CuET complex. aacrjournals.orgnih.gov
Xenograft studies have demonstrated the antitumor activity of DSF, often in combination with copper. For instance, DSF has been shown to suppress the growth of breast cancer xenografts, an effect that is enhanced by the co-administration of copper gluconate. aacrjournals.orgaacrjournals.orgnih.gov In these models, the active anticancer metabolite was identified as the DDC-copper complex (CuET), which was found to accumulate in the tumor tissues. aacrjournals.org There is no direct evidence from the reviewed studies showing that this compound itself was administered to or accumulated in xenograft tumors to a degree that would produce an independent antitumor effect.
Table 1: Investigated Anticancer Mechanisms of Disulfiram and its Metabolites
| Compound/Complex | Proposed Mechanism of Action | Relevance to Xenograft Models |
| Disulfiram (DSF) | Pro-drug for DDC. nih.gov | Administered in studies showing tumor growth inhibition. aacrjournals.orgnih.gov |
| Diethyldithiocarbamate (DDC) | Forms active anticancer complex with copper. aacrjournals.org | The active metabolite responsible for the effects seen with DSF. aacrjournals.org |
| DDC-Copper Complex (CuET) | Inhibition of the p97/VCP-NPL4 pathway, induction of oxidative stress. aacrjournals.orgnih.gov | Detected in tumor xenografts and shown to have antitumor activity. aacrjournals.org |
| This compound | Potent inhibitor of aldehyde dehydrogenase (ALDH). nih.govnih.govbac-lac.gc.ca | Its direct effect on tumor growth in xenografts is not established. nih.govspringermedizin.denih.gov |
Utility in Agricultural Chemical Research
The potential application of this compound in agricultural chemical research, for instance as a fungicide or herbicide, is not specifically detailed in the available scientific literature. However, the broader class of compounds to which it belongs, the dithiocarbamates, has a long history of use in agriculture.
Dithiocarbamates are known for their broad-spectrum fungicidal properties and are used to control a variety of fungal diseases on numerous crops. acs.org Some dithiocarbamate-based compounds also exhibit herbicidal and insecticidal activities. acs.org The mechanism of their pesticidal action is generally attributed to the inhibition of metal-dependent and sulfhydryl enzyme systems in pathogens.
While there is no direct evidence to support the use of this compound as a lead compound in fungicide or herbicide development, the established biological activity of the dithiocarbamate (B8719985) functional group suggests a potential area for future investigation.
Application as an Intermediate in Organic Synthesis
Dithiocarbamates are recognized as stable and versatile intermediates in organic synthesis. They are relatively easy to prepare from readily available starting materials such as amines and carbon disulfide. The resulting dithiocarbamate salts can be used as building blocks for a variety of organosulfur compounds.
While the reviewed literature highlights the synthetic utility of dithiocarbamates in general, specific examples detailing the use of this compound as a synthetic intermediate are not provided. Research in this area has focused on the application of dithiocarbamate anions and related compounds in the synthesis of molecules like diaryl sulfides, unsymmetrical thioureas, and O-thiocarbamates. There is ongoing research into expanding the synthetic applications of dithiocarbamates to produce other useful sulfur-containing organic molecules, such as thioamides and O-arylthiocarbamates.
The structure of this compound, featuring the dithiocarbamate core, theoretically allows for its use as a precursor in various chemical transformations. However, dedicated studies exploring its reactivity and application as a synthetic intermediate are not prominently featured in the surveyed scientific publications.
Analytical Methodologies for Research
Chromatographic Techniques for Detection and Quantification in Research Matrices
Chromatographic methods are central to the analysis of diethylthiocarbamic acid methyl ester in research matrices such as cell lysates and tissue homogenates. These techniques separate the analyte from other components of the matrix, allowing for its accurate detection and quantification.
Sample preparation is a critical first step to ensure the integrity of the analysis. For cell lysates and tissue homogenates, this would typically involve protein precipitation to remove larger macromolecules. This is often achieved by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to the sample. Subsequent centrifugation separates the precipitated proteins, and the resulting supernatant containing the analyte can be further purified, if necessary, using solid-phase extraction (SPE).
Chromatographic separation would likely be performed on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic component (e.g., acetonitrile or methanol) would be employed to effectively separate the this compound from other matrix components. nih.gov
Detection by tandem mass spectrometry would be carried out using positive electrospray ionization (ESI+), which is generally effective for carbamates. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. This involves selecting the protonated molecular ion [M+H]+ of this compound as the precursor ion and then monitoring for specific product ions generated through collision-induced dissociation.
A hypothetical data table for a UPLC-MS/MS method is presented below:
| Parameter | Value |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Linear gradient from 5% to 95% B over 5 minutes |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 148.1 [M+H]+ |
| Product Ions (m/z) | To be determined experimentally |
| Collision Energy | To be optimized |
This table represents a plausible, non-validated method based on the analysis of similar compounds.
Gas chromatography-mass spectrometry (GC-MS) provides an alternative approach for the analysis of this compound. However, due to the potential thermal lability of carbamates, direct analysis can be challenging, and derivatization may be necessary to improve volatility and thermal stability. nih.govnih.gov
For sample preparation from cell lysates or tissue homogenates, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) would be employed to isolate the analyte. If derivatization is required, a suitable agent would be added to the extracted sample.
The GC separation would likely be performed on a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to start at a lower temperature and ramp up to ensure the separation of volatile components.
The mass spectrometer would be operated in electron ionization (EI) mode. Full scan mode can be used for qualitative analysis to obtain the full mass spectrum of the compound, while selected ion monitoring (SIM) mode would be employed for quantitative analysis to enhance sensitivity and specificity by monitoring characteristic ions. nih.gov
A general data table for a potential GC-MS method is provided below:
| Parameter | Value |
| Gas Chromatography | |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (1 min), then ramp to 280 °C at 10 °C/min |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) or SIM |
| Monitored Ions (SIM) | To be determined from the mass spectrum |
This table outlines a general, non-validated GC-MS method.
Spectroscopic Characterization in Research Studies
Spectroscopic techniques are indispensable for the structural confirmation and characterization of this compound in research studies. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR spectroscopy would provide information about the number and types of hydrogen atoms in the molecule. The predicted ¹H NMR spectrum would show characteristic signals for the ethyl groups (triplet and quartet) and the methyl group (singlet).
¹³C NMR: Carbon-13 NMR spectroscopy would reveal the number and chemical environment of the carbon atoms. The predicted ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, the O-methyl carbon, and the carbons of the two ethyl groups. spectrabase.com
Predicted NMR Spectral Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| -CH₂- (ethyl) | ~3.4 - 3.8 (quartet) |
| -CH₃ (ethyl) | ~1.2 - 1.4 (triplet) |
| -OCH₃ (methyl) | ~3.9 - 4.1 (singlet) |
| ¹³C NMR | |
| C=S | ~185 - 195 |
| -OCH₃ | ~55 - 60 |
| -CH₂- | ~45 - 50 |
| -CH₃ | ~12 - 15 |
Note: These are predicted values and may differ from experimental results.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. nih.gov For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the C=S (thiocarbonyl) and C-O-C (ester) groups.
Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | 2850 - 3000 |
| C=S stretch (thiocarbonyl) | 1020 - 1250 |
| C-O stretch (ester) | 1000 - 1300 |
| C-N stretch | 1250 - 1350 |
These are general absorption ranges for the respective functional groups.
Mass Spectrometry (MS): Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of a compound. nih.gov In electron ionization (EI) mode, this compound would produce a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions resulting from the cleavage of bonds within the molecule. The fragmentation pattern can provide valuable structural information. libretexts.org
Predicted Mass Spectrometry Fragmentation Data (EI):
| m/z | Predicted Fragment |
| 147 | [M]⁺ (Molecular Ion) |
| 116 | [M - OCH₃]⁺ |
| 100 | [N(CH₂CH₃)₂C=S]⁺ |
| 72 | [N(CH₂CH₃)₂]⁺ |
These are predicted fragmentation patterns and should be confirmed with experimental data.
Environmental Fate and Biodegradation Studies Academic Focus
Degradation Pathways in Environmental Samples (e.g., soil, water)
The degradation of diethylthiocarbamic acid methyl ester in the environment is expected to proceed through several key pathways, including hydrolysis and photodegradation, with microbial degradation being the most significant route in soil.
Hydrolysis:
In aqueous environments, thiocarbamate esters can undergo hydrolysis. The rate and mechanism of hydrolysis are dependent on pH. Studies on analogous S-aryl thiocarbamate esters have shown that alkaline hydrolysis proceeds via a dissociative E1cB (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org This pathway involves the deprotonation of the nitrogen atom, followed by the elimination of the leaving group. For this compound, this would likely involve the cleavage of the ester bond to yield diethylthiocarbamic acid and methanol. The rate of hydrolysis for thiocarbamates in neutral or acidic water is generally slow but can be influenced by the presence of microorganisms. ucanr.edu Research on other thiocarbamates has shown that hydrolysis is a first-order reaction with respect to hydroxide (B78521) ion concentration under basic conditions. nih.gov
Photodegradation:
Sunlight can contribute to the degradation of thiocarbamate herbicides. For instance, the herbicide thiobencarb, a related thiocarbamate, has been shown to degrade when exposed to sunlight, with a half-life of a few days. The photodegradation process can lead to the formation of various byproducts through reactions such as oxidation and cleavage of the molecule. It is plausible that this compound would also be susceptible to photodegradation on soil surfaces and in surface waters.
Degradation in Soil:
In soil, the primary driver of degradation for thiocarbamate herbicides is microbial activity. cdnsciencepub.comucanr.edu While some chemical degradation through hydrolysis can occur, it is generally much slower than microbial breakdown in moist, non-autoclaved soils. cdnsciencepub.comucanr.edu The persistence of thiocarbamates in soil is influenced by factors such as soil type, moisture content, temperature, and pH, all of which affect microbial populations and their metabolic activity. who.int Generally, conditions that favor microbial growth, such as increased moisture and temperature, lead to a faster dissipation of these compounds. ucanr.edu The half-life of many thiocarbamate herbicides in soil is relatively short, often ranging from one to four weeks. ucanr.edu
| Degradation Pathway | Environmental Matrix | Key Factors | Potential Products |
| Hydrolysis | Water | pH (alkaline conditions favor E1cB mechanism) | Diethylthiocarbamic acid, Methanol |
| Photodegradation | Soil surface, Surface water | Sunlight exposure | Oxidized and cleaved byproducts |
| Microbial Degradation | Soil | Microbial population, Soil moisture, Temperature, pH | Diethylamine (B46881), Carbonyl sulfide (B99878), Methanol, CO2 |
Microbial Metabolism and Biotransformation Pathways
The microbial metabolism of this compound is anticipated to follow pathways observed for other N,N-dialkylthiocarbamates, primarily involving hydrolysis and oxidation.
Hydrolytic Cleavage:
A major biotransformation pathway for thiocarbamate herbicides in soil is the enzymatic hydrolysis of the ester linkage. ucanr.edu Soil microorganisms, including various fungi and bacteria, produce enzymes such as hydrolases that can cleave the thiocarbamate bond. nih.gov For this compound, this would result in the formation of diethylamine, carbonyl sulfide (COS), and methanol. The resulting diethylamine can be further utilized by microorganisms as a carbon and nitrogen source. The complete mineralization of related thiocarbamate herbicides to carbon dioxide has been demonstrated in soil studies using radiolabeled compounds, indicating that microorganisms can break down the entire molecule. ucanr.edu
Oxidative Pathways:
In addition to hydrolysis, oxidative pathways can play a role in the biotransformation of thiocarbamates. In mammalian systems, a key metabolic pathway for the structurally similar S-methyl N,N-diethylthiocarbamate is sulfoxidation, which is mediated by cytochrome P450 enzymes. nih.gov This process forms S-methyl N,N-diethylthiocarbamate sulfoxide (B87167) and subsequently the sulfone. nih.gov It is plausible that soil microorganisms possessing similar enzymatic systems, such as certain species of Rhodococcus, could also mediate the sulfoxidation of this compound. nih.gov These oxidized metabolites are often more polar and may be more susceptible to further degradation.
Fungi have been shown to be effective in degrading thiocarbamate herbicides. For example, species of Phoma, Penicillium, and Trichoderma have demonstrated the ability to degrade the herbicide diallate. researchgate.net Endophytic fungi are also known to possess significant biotransformation capabilities, producing a variety of enzymes that can degrade complex organic compounds. nih.gov
| Metabolic Pathway | Key Enzymes (Inferred) | Primary Metabolites | Further Breakdown Products |
| Hydrolysis | Hydrolases, Carboxylesterases | Diethylamine, Carbonyl sulfide, Methanol | CO2, Mineral salts |
| Sulfoxidation | Cytochrome P450 monooxygenases | This compound sulfoxide | This compound sulfone |
Future Research Directions and Challenges
Development of Novel Analogues with Enhanced Specificity
The development of novel analogues of diethylthiocarbamic acid methyl ester represents a critical frontier for enhancing its therapeutic index and potentially expanding its applications. A key strategy involves designing prodrugs that improve stability and target-specific activation.
One promising approach is the creation of saccharide-linked dithiocarbamate (B8719985) derivatives. mdpi.com This strategy aims to improve the compound's aqueous solubility and pharmacokinetic profile, potentially reducing off-target toxicity. mdpi.com Such analogues are designed to be stable in systemic circulation and become activated under specific conditions found in target tissues, such as the tumor microenvironment, which can have elevated copper concentrations. mdpi.com The cleavage of the saccharide moiety would release the active dithiocarbamate ligand, allowing it to exert its effect locally. mdpi.com
Another advanced strategy is the design of bisubstrate inhibitors. This involves covalently linking fragments of different substrates or a substrate and a cofactor to create a single molecule that mimics the enzymatic transition state. osti.govrsc.org This approach has the potential to yield inhibitors with very high potency and selectivity for a target enzyme. osti.gov For this compound, one could envision analogues that incorporate features of both the dithiocarbamate structure and the ALDH cofactor, potentially leading to more specific and powerful inhibition of the target enzyme while minimizing interactions with other proteins.
These research directions focus on modifying the core structure to control the release of the active agent and to exploit the unique biochemical features of the target, thereby enhancing specificity and reducing systemic exposure.
Deeper Elucidation of Off-Target Interactions in Research Models
While the primary target of this compound is aldehyde dehydrogenase, the broader metabolic pathway of its parent compound, disulfiram (B1670777), involves interactions with numerous other enzymes. nih.gov Understanding these off-target interactions is crucial for a complete safety and efficacy profile. The metabolites of disulfiram, including DDC and subsequently this compound, are known to interact with a range of biological molecules.
Research has shown that disulfiram and its metabolites can inhibit several other pharmacologically important enzymes. These off-target interactions include:
Dopamine (B1211576) β-hydroxylase (DBH): This copper-dependent enzyme is involved in the conversion of dopamine to norepinephrine. nih.gov Its inhibition is attributed to the copper-chelating properties of the DDC metabolite. nih.gov
Cytochrome P450 2E1 (CYP2E1): DDC, the precursor to this compound, is converted by CYP2E1 into a reactive intermediate that causes mechanism-based inactivation of the enzyme. nih.gov This P450 enzyme is involved in the metabolism of many xenobiotics. nih.govclinpgx.org
Xanthine (B1682287) Oxidase (XO): DDC has been shown to abolish the catalytic activity of xanthine oxidase, an enzyme that contributes to vascular superoxide (B77818) production. nih.gov
Other Potential Targets: The dithiocarbamate structure has been implicated in the inhibition of other proteins, such as carbamate (B1207046) kinase in parasites, and is listed as a potential endocrine-disrupting compound. nih.govnih.gov
Future research must focus on delineating which of these effects are directly attributable to this compound itself versus its precursor (DDC) or other metabolites in the cascade. Investigating its activity in various research models, including cell lines and animal studies, will be essential to map its full interaction profile and identify any previously unknown off-target effects.
| Enzyme | Interaction with Disulfiram/Metabolites | Potential Implication |
| Aldehyde Dehydrogenase (ALDH) | Primary Target. Potent inhibition by this compound. caymanchem.comnih.gov | Basis of disulfiram-ethanol reaction. |
| Dopamine β-hydroxylase (DBH) | Inhibition by the metabolite DDC via copper chelation. nih.gov | Alteration of neurotransmitter levels. |
| Cytochrome P450 2E1 (CYP2E1) | Mechanism-based inactivation by a reactive metabolite of DDC. nih.gov | Changes in drug and xenobiotic metabolism. |
| Xanthine Oxidase (XO) | Inhibition of catalytic activity by DDC. nih.gov | Reduction of oxidative stress. |
| Thiopurine Methyltransferase (TPMT) | Catalyzes the formation of this compound from DDC. pharmgkb.org | Genetic variations can alter metabolite levels. |
| Thiol Methyltransferase (TMT) | Also catalyzes the formation of this compound from DDC. pharmgkb.org | Contributes to the metabolic pathway. |
Advanced Computational Modeling for Predictive Research
Advanced computational modeling offers a powerful, cost-effective toolkit for accelerating research into this compound. These in silico methods can predict biological activity, guide the design of novel analogues, and provide mechanistic insights into the compound's interactions at a molecular level.
Molecular Docking could be employed to simulate the binding of this compound to the active site of its primary target, ALDH, as well as its known off-targets like CYP2E1 and DBH. Such studies could reveal the key amino acid residues involved in binding and elucidate the structural basis for its inhibitory activity. This information is invaluable for rationally designing new analogues with improved specificity, aiming to enhance interactions with the desired target while weakening binding to off-targets.
Quantitative Structure-Activity Relationship (QSAR) studies could establish a mathematical correlation between the chemical structures of a series of dithiocarbamate analogues and their biological activities. While requiring a dataset of tested compounds, a robust QSAR model would enable the prediction of the inhibitory potency of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and experimental testing.
Molecular Dynamics (MD) Simulations can provide a dynamic view of the compound's interaction with its target proteins over time. MD simulations can help understand the stability of the protein-ligand complex, conformational changes induced upon binding, and the role of solvent molecules, offering a deeper understanding of the mechanism of inhibition that is not available from static docking models.
Integration with Systems Biology Approaches for Comprehensive Understanding
To move beyond a single-target view and appreciate the full biological impact of this compound, an integration with systems biology is essential. This approach combines experimental data from multiple "omics" levels (genomics, transcriptomics, proteomics, metabolomics) with computational network models to understand how the compound perturbs complex biological systems. nih.gov
The metabolic pathway of disulfiram is itself a multi-enzyme network involving ALDH, CYP2E1, TPMT, and others. nih.govclinpgx.org A systems biology approach would analyze how the inhibition of ALDH by this compound leads to cascading effects throughout interconnected metabolic and signaling pathways. For instance, transcriptomic and proteomic analyses of cells treated with the compound could reveal changes in the expression of genes and proteins related to not only alcohol metabolism but also redox balance, cellular stress, and detoxification pathways. researchgate.net
By integrating these multi-omics datasets into metabolic network models, researchers can construct a comprehensive map of the compound's cellular effects. nih.gov This can help predict previously unknown off-target effects, identify potential biomarkers of exposure or efficacy, and understand the basis for inter-individual variability in response, which can be influenced by genetic variations in metabolizing enzymes like TPMT. pharmgkb.org Such a holistic understanding is critical for optimizing the therapeutic use of this compound and its future analogues.
Q & A
Q. What analytical methodologies are recommended for detecting diethylthiocarbamic acid methyl ester in biological matrices?
- Methodological Guidance : Use gas chromatography-mass spectrometry (GC/MS) with polar cyanosilicone capillary columns for optimal resolution, as demonstrated in fatty acid methyl ester analyses . Calibrate with deuterated internal standards to account for matrix effects. For quantification, compare retention times and spectral matches to reference libraries (e.g., Wiley NIST) with a quality threshold >90% .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Guidance : Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and degradation. Use freshly prepared solutions in dimethyl sulfoxide (DMSO) or ethanol for in vitro assays, as per safety data sheets . Stability testing via accelerated degradation studies (e.g., 40°C/75% relative humidity) is advised to establish shelf-life.
Q. What is the mechanism of aldehyde dehydrogenase (ALDH) inhibition by this compound?
- Methodological Guidance : Conduct enzyme kinetics assays using purified ALDH isoforms (e.g., ALDH1A1, ALDH2). Measure IC50 values via spectrophotometric monitoring of NADH production at 340 nm. Compare inhibition potency to disulfiram and its other metabolites, noting that this compound exhibits 3–5× greater inhibitory activity in vitro .
Advanced Research Questions
Q. How can in vitro and in vivo discrepancies in ALDH inhibition efficacy be resolved?
- Methodological Guidance :
- In vitro : Use physiologically relevant concentrations (nanomolar to micromolar) and account for plasma protein binding via equilibrium dialysis .
- In vivo : Employ pharmacodynamic (PD) markers like tissue ALDH activity in rodent models. Monitor metabolite levels via LC-MS/MS to correlate exposure with effect .
- Data Analysis : Apply compartmental pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile differences, considering hepatic first-pass metabolism and blood-brain barrier penetration .
Q. What experimental designs are optimal for evaluating this compound in glioblastoma therapy?
- Methodological Guidance :
- In vitro : Use patient-derived glioblastoma stem cells (GSCs) in 3D spheroid models. Assess ALDH activity via Aldefluor assay and correlate with apoptosis markers (e.g., caspase-3/7) .
- In vivo : Combine orthotopic xenograft models with intraperitoneal dosing (10–50 mg/kg). Include disulfiram as a positive control and validate tumor ALDH suppression via immunohistochemistry .
- Data Interpretation : Use Kaplan-Meier survival curves and Cox regression to evaluate therapeutic efficacy, adjusting for off-target effects (e.g., copper chelation) .
Q. How can researchers address contradictions in reported cytotoxicity profiles across cell lines?
- Methodological Guidance :
- Standardization : Normalize cytotoxicity data to ALDH1/3 isoform expression (qRT-PCR or Western blot) and cellular redox status (e.g., glutathione levels) .
- Controls : Include ALDH-knockout cell lines and co-treatment with N-acetylcysteine to isolate oxidative stress contributions .
- Meta-Analysis : Perform systematic reviews using PRISMA guidelines, focusing on studies with harmonized protocols (e.g., CCK-8 vs. MTT assays) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
